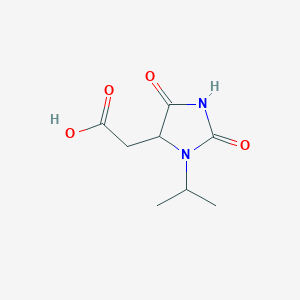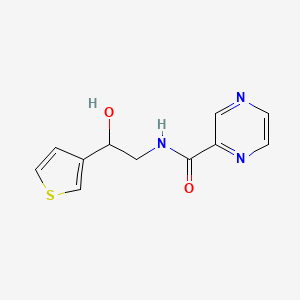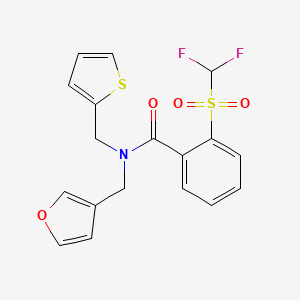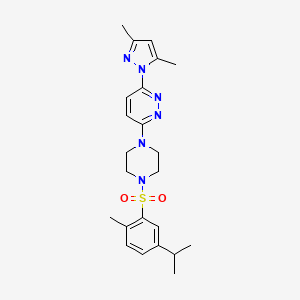![molecular formula C19H19NO4S B2381780 2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide CAS No. 2380044-75-5](/img/structure/B2381780.png)
2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide, commonly known as DMF-T, is a novel compound that has gained significant attention in the field of scientific research. DMF-T is a small molecule that has been synthesized and studied for its potential therapeutic applications.
作用機序
The mechanism of action of DMF-T is not fully understood. However, it is believed to act by inhibiting various signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. DMF-T has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer growth. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms.
Biochemical and Physiological Effects:
DMF-T has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. DMF-T has also been shown to increase the levels of antioxidant enzymes, which can protect cells from oxidative stress. In addition, DMF-T has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
DMF-T has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. DMF-T is also stable and can be easily synthesized in the lab. However, DMF-T has some limitations as well. It is not very water-soluble, which can make it difficult to administer in some experiments. In addition, DMF-T has not been tested extensively in humans, so its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions for DMF-T research. One area of research is to further investigate its potential therapeutic applications. DMF-T has shown promise in treating cancer, inflammation, and neurodegenerative diseases, and further research is needed to determine its efficacy in humans. Another area of research is to investigate the mechanism of action of DMF-T. Understanding how DMF-T works at the molecular level can help to identify new targets for drug development. Finally, future research can focus on developing new analogs of DMF-T that may have improved efficacy and safety profiles.
Conclusion:
In conclusion, DMF-T is a novel compound that has gained significant attention in the field of scientific research. It has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. DMF-T has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
DMF-T can be synthesized using a multi-step process, which involves the reaction of various chemical compounds. The synthesis of DMF-T starts with the reaction of 2,5-dimethoxybenzaldehyde with thiophene-2-carboxylic acid to form 2-(2-carboxyethyl)-5-methoxythiophene. This compound is then reacted with furan-2-carbaldehyde to form 2-(3,4-dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide, which is the final product.
科学的研究の応用
DMF-T has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. DMF-T has been tested in various in vitro and in vivo models, and the results have been promising. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. DMF-T has also been shown to protect neurons from damage in a rat model of Parkinson's disease.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-22-17-6-5-13(8-18(17)23-2)9-19(21)20-11-15-10-14(12-25-15)16-4-3-7-24-16/h3-8,10,12H,9,11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJWMJJMIAZXFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=CC(=CS2)C3=CC=CO3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381697.png)
![8-bromo-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2381698.png)

![Spiro[5.5]undecan-3-amine](/img/structure/B2381704.png)
![1-[2-(2-Methoxyphenoxy)ethyl]-5-methylindole-2,3-dione](/img/structure/B2381706.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B2381707.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2381709.png)

![N-(2,5-diethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2381711.png)




